molecular formula C11H16N6OS B11788081 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide

Cat. No.: B11788081
M. Wt: 280.35 g/mol
InChI Key: OTHWJRYJPMARRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is a chemical compound with the molecular formula C11H16N6OS It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acids and their interactions.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid
  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)ethanol
  • 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)propanoic acid

Uniqueness

2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways

Properties

Molecular Formula

C11H16N6OS

Molecular Weight

280.35 g/mol

IUPAC Name

2-(6-amino-9-butylpurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C11H16N6OS/c1-2-3-4-17-10-8(9(13)14-6-15-10)16-11(17)19-5-7(12)18/h6H,2-5H2,1H3,(H2,12,18)(H2,13,14,15)

InChI Key

OTHWJRYJPMARRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1SCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.